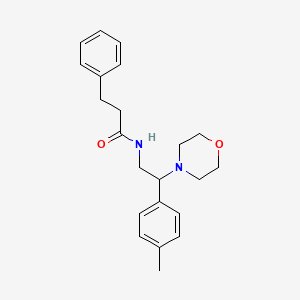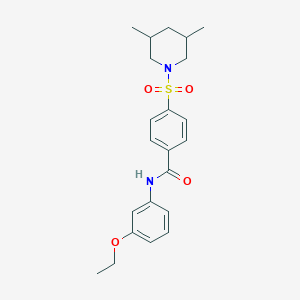![molecular formula C27H24N4O B2980498 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 397274-93-0](/img/structure/B2980498.png)
1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is a chemical compound that has been studied for its potential cytotoxic properties . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves several steps with acceptable reaction procedures and quantitative yields . The process involves the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction . The structure of the newly synthesized compound is confirmed by various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H, 13C, and 19F nuclear magnetic resonance spectroscopy and mass spectrometry data . The structure of the target compound is confirmed by Nuclear Overhauser Effect Spectroscopy spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction . The reaction procedures are considered acceptable and result in quantitative yields .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study focused on synthesizing a novel series of pyrazole chalcones, including derivatives structurally related to 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone. These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at varied concentrations, suggesting their potential as lead compounds for future drug discovery studies (Bandgar et al., 2009).
Antimicrobial and Antifungal Applications
Another study designed and synthesized bicyclic derivatives related to the compound , showing in vitro antimicrobial activities. The bioassay of synthesized compounds envisioned compound 4k as a broad-spectrum antibacterial agent, and 4l as a good antifungal agent compared to standard drugs (Bhadraiah et al., 2020).
Sensor Applications
A Schiff base derived from a similar chemical framework demonstrated significant colorimetric response towards Fe3+ and fluorescence “turn-on” behavior towards Al3+, indicating its potential as a sensor for these metal ions (Soufeena & Aravindakshan, 2019).
Synthesis of Heterocyclic Compounds
Research exploring the synthesis of pyrazole-based tetrahydropyrimidine derivatives, structurally akin to the compound , highlighted their synthesis through a Biginelli reaction. Some of these compounds exhibited 100% mortality against specific pests, indicating their potential insecticidal activity (Halim et al., 2020).
Antiproliferative Activity
A study on pyrazole-beta-diketone dihalotin(IV) compounds, related to the chemical structure of interest, evaluated their antiproliferative activity on melanoma cell lines. Results suggested a dose-dependent decrease in cell proliferation, indicating potential therapeutic applications (Pettinari et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit cytotoxic activity, suggesting that their targets may be involved in cell proliferation and survival .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cell viability .
Biochemical Pathways
Given its potential cytotoxic activity, it may affect pathways related to cell growth and survival .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation .
Propiedades
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-19-13-15-21(16-14-19)25-17-26(31(28-25)20(2)32)24-18-30(23-11-7-4-8-12-23)29-27(24)22-9-5-3-6-10-22/h3-16,18,26H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPKRQGYSWNQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)
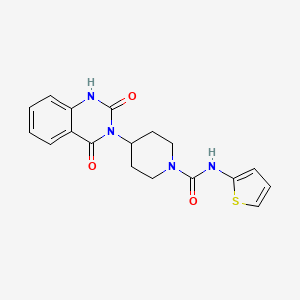




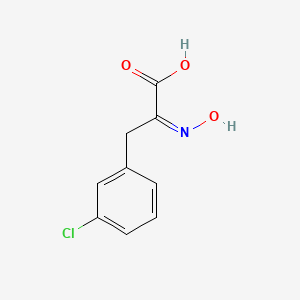
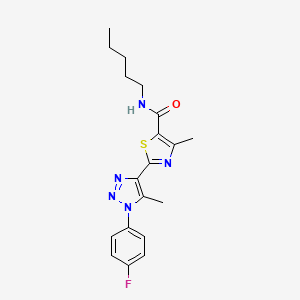
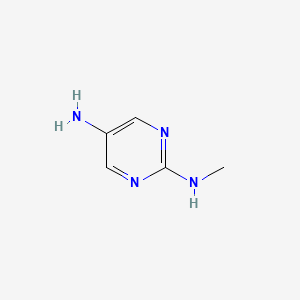
![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)
![3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2980434.png)

